Methyl (4-formylphenyl)carbamate
Overview
Description
“Methyl (4-formylphenyl)carbamate” is a chemical compound with the molecular formula C9H9NO3 . It is used in research and has a molecular weight of 179.17 g/mol .
Synthesis Analysis
The synthesis of carbamates, including “Methyl (4-formylphenyl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Methyl carbamate is also an economical carabamoyl donor in tin-catalyzed transcarbamoylation .Chemical Reactions Analysis
“Methyl (4-formylphenyl)carbamate” can undergo various chemical reactions. For instance, it can participate in [3+2]-cycloaddition and condensation reactions to synthesize novel phenylcarbamates .Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis Approach : Methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent. This method offers a more environmentally friendly and efficient alternative to conventional methods, providing high yields under milder conditions (Yalfani et al., 2015).
Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates have been used as photoremovable protecting groups for alcohols. They can be incorporated through chemical coupling and removed via photolysis, offering high yield and clean deprotection (Loudwig & Goeldner, 2001).
Chromatographic Techniques : Methyl N-phenyl carbamate derivatives have been utilized in high-performance liquid chromatography for the sensitive and selective detection of carbamate insecticides, demonstrating high resolution and sensitivity (Krause, 1979).
Synthesis of Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, synthesized through chemical transformations, have shown potential as antitumor and antifilarial agents, with significant activity against leukemia cells and adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Spectroscopic Studies : The spectral and luminescent properties of methyl[(4-aminophenyl)sulfonyl]carbamate (asulam) have been investigated using quantum chemistry, contributing to understanding the photolysis mechanisms in these compounds (Bazyl’ et al., 2004).
Biological Monitoring : Methyl-3-(3-methylphenylcarbamoyloxy)carbamate, a herbicide, has been monitored biologically by detecting its metabolite, m-toluidine, in urine. This research is crucial for understanding the metabolic pathways and potential health impacts of exposure (Schettgen et al., 2001).
Antitumor Drug Research : Methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2yl]carbamate has been identified as an active antitumor agent against various cancers, including lymphoid leukemia and melanoma, highlighting its therapeutic potential (Atassi & Tagnon, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-(4-formylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJREDXPLOESKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502322 | |
Record name | Methyl (4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-formylphenyl)carbamate | |
CAS RN |
20131-81-1 | |
Record name | Methyl (4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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